5-Fluoro-1H-pyrazolo[3,4-C]pyridine

Lipophilicity Drug-likeness Physicochemical property

Kinase fragment screening requires balanced lipophilicity and solubility. This 5-fluorinated pyrazolo[3,4-c]pyridine (MW 137.12) solves solubility limitations of indole/indazole bioisosteres. - **logP 0.44** (vs. 0.96 for non-fluorinated scaffold) - improved aqueous solubility for fragment libraries - **pKa 4.73** - neutral at physiological pH, suitable for CNS penetration - **5-Fluoro handle** - enables Buchwald-Hartwig amination and orthogonal functionalization - Validated against GSK3, CLK1, DYRK1A; cited in BTK and Pim kinase inhibitor patents

Molecular Formula C6H4FN3
Molecular Weight 137.11 g/mol
Cat. No. B12858352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-1H-pyrazolo[3,4-C]pyridine
Molecular FormulaC6H4FN3
Molecular Weight137.11 g/mol
Structural Identifiers
SMILESC1=C2C=NNC2=CN=C1F
InChIInChI=1S/C6H4FN3/c7-6-1-4-2-9-10-5(4)3-8-6/h1-3H,(H,9,10)
InChIKeyQLWOPZLFINLZNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-1H-pyrazolo[3,4-c]pyridine: Fluorinated Heterocyclic Scaffold for Kinase Drug Discovery


5-Fluoro-1H-pyrazolo[3,4-c]pyridine is a fluorinated heterocyclic building block that consists of a pyrazole ring fused to a pyridine ring with a single fluorine substituent at the 5-position . This compound (CAS 1260664-19-4; molecular formula C6H4FN3; MW 137.12) has an experimentally determined logP of 0.44 and a predicted pKa of approximately 4.73 . Its 5-halo substitution pattern provides a versatile synthetic handle for vectorial functionalization along multiple growth vectors, enabling selective elaboration into diverse kinase inhibitor scaffolds [1].

Synthetic Utility 5-Fluoro enables orthogonal C–N cross-coupling for amine diversification
Physicochemical Fit Reported moderate lipophilicity and neutral form at physiological pH support fragment screening Lower logP than indole/indazole bioisosteres
Vectorial Diversification Multi-position functionalization (N-1, N-2, C-3, C-5, C-7) for kinase scaffold SAR

Why 5-Fluoro-1H-pyrazolo[3,4-c]pyridine Is Differentiated from Other Pyrazolopyridines


Within the pyrazolopyridine family, even minor structural modifications produce substantial differences in both physicochemical properties and biological target engagement. The 5-fluoro substitution on the pyrazolo[3,4-c]pyridine core establishes a unique balance of lipophilicity (logP 0.44) compared to the parent non-fluorinated scaffold (logP 0.96) , while maintaining a distinct pKa (4.73) relative to the 4-fluoro regioisomer (pKa 10.15) . Furthermore, the [3,4-c] ring fusion pattern itself is known to offer lower logP and enhanced aqueous solubility compared to indole and indazole bioisosteres [1]. These quantifiable differences in fundamental properties mean that in-class compounds cannot be simply interchanged without altering solubility profiles, ionizable state at physiological pH, and downstream SAR in target binding. The 5-position fluoro substituent also serves as a critical synthetic handle for Buchwald-Hartwig amination and other cross-coupling reactions that are not equivalently accessible in non-halogenated or differently substituted analogs [2].

This Compound 5-Fluoro-pyrazolo[3,4-c]pyridine
Similar Substitute Non-fluorinated parent
Higher lipophilicity alters solubility and protein binding; lacks C5 cross-coupling handle.
5-Fluoro
4-Fluoro regioisomer
Marked pKa increase leads to predominant protonation at physiological pH, shifting permeability and target engagement.
5-Fluoro
Indole/Indazole bioisosteres
Higher intrinsic logP may reduce aqueous solubility; distinct [3,4-c] ring-fusion geometry alters kinase ATP-pocket fit.

Quantitative Differentiation Evidence for 5-Fluoro-1H-pyrazolo[3,4-c]pyridine


Lipophilicity Advantage of 5-Fluoro Substitution

The 5-fluoro substituent on the pyrazolo[3,4-c]pyridine core reduces the logP value from 0.96 for the non-fluorinated parent to 0.44 for the 5-fluoro analog . This reduction in lipophilicity aligns with the broader class-level observation that pyrazolo[3,4-c]pyridines offer lower logP compared to indole and indazole bioisosteres, potentially contributing to enhanced aqueous solubility [1].

LogP Reduction: 5-F vs Parent
Reported
Δ logP = −0.52 (0.44 vs 0.96)
Supports improved aqueous solubility for fragment screening
Cross-study comparable; computed/experimental values
Lipophilicity Drug-likeness Physicochemical property Medicinal chemistry

pKa Differentiation Between 5-Fluoro and 4-Fluoro Regioisomers

The position of the fluoro substituent on the pyrazolo[3,4-c]pyridine ring system dramatically influences the basicity of the molecule. The 5-fluoro derivative has a predicted pKa of 4.73±0.10, whereas the 4-fluoro regioisomer has a predicted pKa of 10.15±0.40 . This 5.4-unit difference means that at physiological pH (7.4), the 5-fluoro compound exists predominantly in its neutral form, while the 4-fluoro isomer would be substantially protonated.

pKa Shift: 5-F vs 4-F
Reported
Δ pKa ≈ −5.4 (4.73 vs 10.15)
5-F retains neutral form at phys pH, favoring permeability
Predicted values; vendor datasheets
Ionization state pKa Bioavailability Regioisomer

Synthetic Versatility via 5-Halo Cross-Coupling

The 5-fluoro substituent on the pyrazolo[3,4-c]pyridine core serves as a synthetic handle for Pd-catalyzed Buchwald-Hartwig amination, enabling direct installation of diverse amine-containing motifs at the C-5 position [1]. This orthogonal functionalization is not accessible on non-halogenated pyrazolo[3,4-c]pyridine or on regioisomers lacking a halogen at this position. The work by Bedwell et al. (2023) demonstrates that 5-halo-pyrazolo[3,4-c]pyridines can be selectively elaborated along multiple growth-vectors including N-1/N-2 alkylation, C-3 Suzuki-Miyaura coupling, C-5 amination, and C-7 metalation/electrophile trapping [1].

C5 Cross-Coupling Handle
Class-level inference
Enables Buchwald-Hartwig amination; orthogonal to N-1/C-3/C-7 elaboration
Supports vectorial diversification for kinase SAR
Conditions per RSC Adv. 2023; 5-halo scaffold class
Synthetic chemistry C-N coupling Fragment elaboration FBDD

Kinase Selectivity Profile for GSK3, CLK1, and DYRK1A

A series of pyrazolo[3,4-c]pyridines bearing various 1,3,5 or 1,3,7 substitution patterns were evaluated against a panel of kinases. The study revealed that the presence of N1-H and the absence of a bulky 7-substituent are critical for GSK3α/β, CLK1, and DYRK1A inhibitory activity, with good selectivity and no observed cytotoxicity [1][2]. While the 5-fluoro analog itself was not the most potent compound in this series, the SAR clearly demonstrates that 5-position substitution is a key determinant of kinase inhibition profile. Molecular docking simulations confirmed that the pyrazolo[3,4-c]pyridine core engages the ATP-binding pocket of these kinases [1].

Kinase SAR: GSK3/CLK1/DYRK1A
Class-level inference
5-Substitution modulates potency; 7-bulk may reduce activity via steric clash
Provides basis for selective kinase probe design
Derived from docking and in vitro kinase panel (class-level)
Kinase inhibition GSK3 CLK1 DYRK1A SAR

Validated Application Scenarios Based on Differentiated Properties


Fragment-Based Drug Discovery for Kinase Targets

5-Fluoro-1H-pyrazolo[3,4-c]pyridine is an ideal fragment for kinase-targeted FBDD programs. Its lower logP (0.44) relative to indole and indazole bioisosteres improves aqueous solubility for fragment screening [1], while its 5-fluoro substituent provides a synthetic handle for orthogonal vectorial functionalization at C-5 via Buchwald-Hartwig amination, enabling rapid SAR exploration [2]. The documented kinase inhibitory activity of related 5-substituted pyrazolo[3,4-c]pyridines against GSK3, CLK1, and DYRK1A validates the scaffold's engagement with the ATP-binding pocket [3].

CNS-Penetrant Kinase Inhibitor Design

The combination of moderate lipophilicity (logP 0.44) and a pKa of 4.73 enables 5-fluoro-1H-pyrazolo[3,4-c]pyridine to exist predominantly in its neutral form at physiological pH [1][2]. This ionization profile, coupled with the scaffold's lower logP relative to indole/indazole bioisosteres [3], positions it favorably for CNS drug discovery programs where blood-brain barrier penetration is required. The 5-fluoro substitution pattern further allows tuning of metabolic stability through subsequent derivatization .

Parallel Synthesis of Selective Kinase Inhibitor Libraries

Patents covering substituted pyrazolo[3,4-c]pyridines as selective BTK kinase inhibitors [1] and Pim kinase inhibitors [2] establish the commercial and therapeutic relevance of this scaffold class. 5-Fluoro-1H-pyrazolo[3,4-c]pyridine serves as a versatile starting material for parallel synthesis of focused kinase inhibitor libraries. The 5-fluoro handle enables diversification through amination and cross-coupling, while the N-1 and N-2 positions can be selectively alkylated, and C-3 and C-7 can be independently functionalized [3], allowing systematic exploration of chemical space around this privileged kinase-binding motif.

Application
Selection Property
Validation Focus
Kinase FBDD programs
Moderate logP & neutral form; C5 cross-coupling handle
ATP-pocket binding assessment; fragment solubility screening
CNS kinase probe development
Neutral form at phys pH; moderate lipophilicity
BBB permeability assay context; metabolic stability profiling
Kinase inhibitor library synthesis
Multi-vector diversification (N-1,N-2,C-3,C-5,C-7)
Kinase panel selectivity profiling; SAR expansion

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